4-Fluoro-2-methyl-3-nitrobenzamide
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Overview
Description
4-Fluoro-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzamide typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:
Nitration: The nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: Conversion of 2-methyl-6-nitrophenol to 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene to produce 2-fluoro-3-nitrotoluene.
Oxidation: Oxidation of the methyl group to form 2-fluoro-3-nitrobenzoic acid.
Amidation: Finally, the amidation of 2-fluoro-3-nitrobenzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and efficiency while minimizing costs and environmental impact. Continuous-flow reactors and other advanced technologies are often employed to enhance reaction control and safety .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions involving the fluorine atom.
Hydrolysis: Hydrolysis of the amide group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-methyl-4-nitrobenzamide: Similar structure but with the methyl and nitro groups in different positions.
4-Fluoro-3-nitrobenzoic acid: Lacks the amide group, making it less versatile in certain applications
Uniqueness
4-Fluoro-2-methyl-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H7FN2O3 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7FN2O3/c1-4-5(8(10)12)2-3-6(9)7(4)11(13)14/h2-3H,1H3,(H2,10,12) |
InChI Key |
UOTVUAPNSGATHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)N |
Origin of Product |
United States |
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